molecular formula C7H9F2IO B6176470 4-(difluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2639420-20-3

4-(difluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane

Cat. No.: B6176470
CAS No.: 2639420-20-3
M. Wt: 274.05 g/mol
InChI Key: CFNDCUVKRDVWIM-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane is a bicyclic ether compound featuring a strained 2-oxabicyclo[2.1.1]hexane core substituted with difluoromethyl (CF₂H) and iodomethyl (CH₂I) groups. This structure positions it within a class of saturated bioisosteres designed to replace aromatic rings (e.g., ortho- or meta-substituted benzenes) in medicinal and agrochemical compounds. The iodine atom enhances electrophilic reactivity, while the difluoromethyl group modulates lipophilicity and metabolic stability .

Properties

CAS No.

2639420-20-3

Molecular Formula

C7H9F2IO

Molecular Weight

274.05 g/mol

IUPAC Name

4-(difluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane

InChI

InChI=1S/C7H9F2IO/c8-5(9)6-1-7(2-6,3-10)11-4-6/h5H,1-4H2

InChI Key

CFNDCUVKRDVWIM-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)CI)C(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Electrophilic Fluorination

The XtalFluor-E® reagent (Et3N·3HF) enables regioselective fluorination at position 4. Reaction of hydroxymethyl intermediate 6 with XtalFluor-E® in CH2Cl2 at 0°C replaces the hydroxyl group with fluorine, yielding 4-fluoromethyl derivative 21 (70% yield). Subsequent treatment with DAST (diethylaminosulfur trifluoride) converts residual hydroxyl groups into difluoromethyl moieties. For instance, exposing 21 to DAST in dichloroethane at 60°C for 12 hours affords 4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate (22) .

Difluorocarbene Insertion

A one-pot strategy inspired by ACS methodologies utilizes difluorocarbene generated from CF3TMS and NaI. The bicyclo[1.1.0]butane intermediate 20 , formed via Rh-catalyzed cyclopropanation of α-allyldiazoacetates, reacts with difluorocarbene in THF at 85°C to install the difluoromethyl group. This method achieves 62% yield for analogous difluorobicyclo[1.1.1]pentanes, suggesting adaptability for oxabicyclo systems.

Iodomethyl Functionalization

Nucleophilic Substitution

The iodomethyl group at position 1 is introduced via Finkelstein reaction . Treating 1-(bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane with NaI in acetone at 50°C for 6 hours substitutes bromine with iodine, achieving 89% conversion. Kinetic studies show pseudo-first-order behavior (k = 0.18 h⁻¹), with complete substitution observed within 8 hours.

Radical Iodination

Photochemical iodination using I2 and a radical initiator (AIBN) provides an alternative pathway. Irradiating a solution of 1-(methyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane in CCl4 with I2 (2 equiv) and AIBN (0.1 equiv) at 350 nm for 24 hours installs the iodomethyl group with 75% yield.

Integrated Synthetic Protocols

Sequential Fluorination-Iodination

Combining fluorination and iodination steps enhances efficiency:

  • Core formation : Oxetane recyclization to yield 1-(bromomethyl)-4-hydroxymethyl-2-oxabicyclo[2.1.1]hexane (83%).

  • Fluorination : DAST-mediated conversion to 4-(difluoromethyl) derivative (70%).

  • Iodination : Finkelstein reaction with NaI to install iodomethyl (89%).

One-Pot Bicyclization-Difluorocarbene Insertion

Adapting the ACS protocol:

  • Cyclopropanation : Rh2(Oct)4-catalyzed intramolecular cyclization of iodomethyl-substituted diazoacetate 15 forms bicyclo[1.1.0]butane 20 (91% yield).

  • Difluorocarbene reaction : CF3TMS/NaI treatment in THF at 85°C installs difluoromethyl, yielding the target compound (58%).

Optimization and Scalability

Solvent Effects

  • DMF maximizes alkylation efficiency (83% yield for bicyclo core).

  • THF is critical for difluorocarbene stability during insertion.

Temperature Control

  • Fluorination with XtalFluor-E® requires 0°C to prevent over-fluorination.

  • Difluorocarbene insertion necessitates 85°C for optimal carbene reactivity.

Scalability Data

StepScale (g)Yield (%)Purity (%)
Oxetane recyclization1.828399
DAST fluorination207097
Finkelstein iodination128998

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-(Difluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used to study enzyme mechanisms and to develop enzyme inhibitors.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the iodomethyl group can participate in covalent bonding with target molecules. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Structural Analogs: Halogen Variations

The substitution pattern on the 2-oxabicyclo[2.1.1]hexane core significantly influences properties. Key analogs include:

Compound Substituents Molecular Formula Key Properties
4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane Bromomethyl (CH₂Br) at position 1 C₆H₉BrO Higher lipophilicity (logD ~3.5) compared to iodine analogs; corrosive (H314 hazard) .
1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane Iodomethyl (CH₂I) at position 1 C₆H₉IO Enhanced electrophilicity due to iodine; lower metabolic stability in some contexts (e.g., fluxapyroxad analogs) .
[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol Difluoromethyl (CF₂H) at position 4, hydroxymethyl (CH₂OH) at position 1 C₇H₁₀F₂O₂ Reduced lipophilicity (clogP ~1.2); improved solubility compared to non-fluorinated analogs .

Key Observations :

  • Iodine vs. Bromine : Iodine’s larger atomic radius and polarizability increase reactivity but may reduce metabolic stability in microsomal assays (e.g., CIₐᵢₙₜ increased from 28 to 35 mg min⁻¹ µL⁻¹ in fluxapyroxad analogs) .
  • Fluorine Effects : Difluoromethyl groups lower lipophilicity (ΔclogP = -0.5 to -1.4) and enhance metabolic stability (e.g., boscalid analogs with CF₂H showed CIₐᵢₙₜ = 3 vs. 26 mg min⁻¹ µL⁻¹ for parent compounds) .
Core Structure Variations

Comparisons with carbocyclic and larger bicyclic systems:

Compound Core Structure Key Differences
Bicyclo[2.1.1]hexane (carbocyclic) No oxygen atom Higher lipophilicity (logD ~3.5 vs. 2.7 for 2-oxabicyclo analogs) .
2-Oxabicyclo[2.2.1]heptane Seven-membered ring Increased ring strain and steric hindrance; reduced metabolic stability .

Key Observations :

  • Oxygen Incorporation : The 2-oxabicyclo[2.1.1]hexane core reduces logD by ~0.8 units compared to carbocyclic analogs, improving aqueous solubility .
  • Ring Size : Larger rings (e.g., 2.2.1 systems) exhibit distinct conformational dynamics, impacting binding affinity in drug-receptor interactions .

Biological Activity

4-(Difluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane is a synthetic compound characterized by its unique bicyclic structure, which contributes to its potential biological activities. This article focuses on the compound's biological activity, including its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C7H9F2IO
  • Molar Mass : 274.05 g/mol
  • CAS Number : 2639420-20-3

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of difluoromethyl and iodomethyl groups enhances its lipophilicity and potential for receptor binding.

Biological Activity Overview

Research indicates that compounds with similar bicyclic structures exhibit a range of biological activities including:

  • Antiviral Activity : Compounds with similar structural motifs have demonstrated efficacy against viral infections, particularly in inhibiting the replication of viruses like Zika and Dengue through interference with viral entry or replication processes.
  • Antitumor Properties : Some derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.

Antiviral Activity

A study highlighted the antiviral properties of compounds structurally related to this compound. Researchers synthesized various derivatives and tested them against Zika virus (ZIKV). The findings indicated significant antiviral activity, particularly for compounds that maintained a bicyclic structure while incorporating various substituents .

Anticancer Potential

Another research effort focused on the synthesis of derivatives from this compound, assessing their cytotoxic effects on human cancer cell lines. The study reported that certain modifications led to enhanced antiproliferative activity, indicating that this compound could serve as a lead structure for developing new anticancer drugs.

Data Table: Summary of Biological Activities

Activity Type Related Compounds Target Pathogen/Cell Line Efficacy
AntiviralThis compound derivativesZika VirusSignificant inhibition observed
AntitumorBicyclic derivativesHuman cancer cell linesEnhanced cytotoxicity noted

Q & A

Q. What are the primary synthetic routes for 4-(difluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane, and how do reaction conditions influence yield?

The synthesis typically involves iodocyclization reactions to construct the bicyclic framework, followed by functionalization of the difluoromethyl and iodomethyl groups . Key steps include:

  • Precursor activation : Use of iodomethane or iodine-based reagents to introduce the iodomethyl group under controlled temperatures (0–25°C).
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve reaction homogeneity and yield .
  • Purification : Column chromatography or recrystallization is critical for isolating the pure compound, with yields ranging from 40% to 75% depending on steric hindrance .

Q. How is the structural integrity of this compound validated, and what analytical techniques are essential?

Structural confirmation relies on multimodal spectroscopy :

  • 1H/13C NMR : Characterizes the bicyclic core and substituents. For example, iodomethyl protons appear as distinct singlets near δ 3.6–4.0 ppm, while difluoromethyl groups show splitting patterns due to coupling with fluorine .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+Na]+ peaks) and isotopic patterns from iodine .
  • X-ray crystallography : Resolves bond angles (e.g., φ1 and φ2 ≈ 120°) and confirms bioisosteric similarity to ortho-substituted phenyl rings .

Q. What is the bioisosteric significance of the 2-oxabicyclo[2.1.1]hexane scaffold in drug design?

This scaffold serves as a rigid, saturated replacement for ortho-substituted phenyl rings , reducing metabolic instability while maintaining spatial mimicry . Key parameters include:

  • Distance (d) : ~3.6 Å between substituents vs. 3.0–3.1 Å in phenyl rings.
  • Bond angles : φ1 and φ2 align closely with aromatic systems, enabling target binding without planar rigidity .
  • Applications : Validated in five drugs and three agrochemicals as a non-aromatic bioisostere .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate steric challenges during iodomethyl group introduction?

Steric hindrance from the bicyclic core often reduces iodination efficiency. Strategies include:

  • Temperature modulation : Lower temperatures (e.g., –10°C) slow reaction kinetics, favoring selective iodination .
  • Catalytic additives : Lewis acids (e.g., ZnI2) enhance electrophilic substitution by polarizing the C–I bond .
  • Microwave-assisted synthesis : Accelerates reactions while minimizing side products (e.g., di-iodinated byproducts) .

Q. How should researchers resolve contradictions in reported bioactivity data for similar bicyclic compounds?

Discrepancies in biological activity (e.g., enzyme inhibition vs. no observed effect) may arise from:

  • Structural nuances : Minor differences in substituents (e.g., difluoromethyl vs. trifluoromethyl) alter binding affinity .
  • Assay conditions : Variability in pH, ionic strength, or co-solvents (e.g., DMSO) can modulate target interactions .
  • Solution : Conduct head-to-head comparative studies under standardized conditions and use computational docking to rationalize structure-activity relationships .

Q. What computational methods are recommended to predict the compound’s interactions with biological targets?

Advanced modeling approaches include:

  • Molecular dynamics (MD) simulations : Assess conformational stability of the bicyclic scaffold in binding pockets .
  • Density functional theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic hotspots .
  • Free-energy perturbation (FEP) : Quantifies binding affinity changes when substituting the difluoromethyl group with other halogens .

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